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Compound of Interest

Compound Name: Methyl 2-acetylisonicotinate

Cat. No.: B157594

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for acetylated
pyridine carboxylates, with a focus on 2-acetyl-3-pyridinecarboxylic acid. It includes a
compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data, detailed experimental protocols, and a proposed synthetic workflow.

Introduction to Acetylated Pyridine Carboxylates

Acetylated pyridine carboxylates are a class of organic compounds that feature both an acetyl
group and a carboxyl group (or its ester derivative) attached to a pyridine ring. These
bifunctional molecules are of significant interest in medicinal chemistry and materials science
due to the versatile reactivity of their functional groups and the biological importance of the
pyridine scaffold. Accurate spectroscopic characterization is crucial for the confirmation of their
molecular structure and for quality control in their synthesis and application.

Spectroscopic Data of 2-Acetyl-3-pyridinecarboxylic
Acid
2-Acetyl-3-pyridinecarboxylic acid (also known as 2-acetylnicotinic acid) serves as a

representative example for this class of compounds. Its structure and key identifiers are
provided below.

o |[UPAC Name: 2-acetylpyridine-3-carboxylic acid[1]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b157594?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/10176278
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o CAS Number: 89942-59-6[1]
e Molecular Formula: CsH7NOs[1]

e Molecular Weight: 165.15 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic
molecules.

Table 1: 13C NMR Spectroscopic Data for 2-Acetyl-3-pyridinecarboxylic acid and Related
Compounds
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Compound Position Chemical Shift (6, ppm)
2-Acetyl-3-pyridinecarboxylic

acid[l]y by Y c2 152.0
C3 126.0

C4 139.0

C5 124.0

C6 154.0

C=0 (acetyl) 200.0

CHs (acetyl) 28.0

COOH 168.0

2-Acetylpyridine[2] Cc2 153.6
C3 121.5

C4 136.8

C5 125.6

C6 149.1

C=0 200.3

CHs 25.9

2-Pyridinecarboxylic acid

(Picolinic acid)[3] c2 1481
C3 124.3

Cc4 138.6

C5 127.8

C6 146.7

COOH 164.7
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Note: The chemical shifts for 2-Acetyl-3-pyridinecarboxylic acid are estimated based on
available spectral data and comparison with related compounds. The spectrum for 2-
acetylpyridine was recorded in CDCls, and for 2-pyridinecarboxylic acid in CDCls.

Table 2: 1H NMR Spectroscopic Data for Related Compounds

. . Coupling
. Chemical Shift Lo
Compound Position Multiplicity Constant (J,
(3, ppm)
Hz)
2-
o H3 7.79 d 7.8
Acetylpyridine[4]
H4 7.85 t 7.8
H5 7.42 t 6.5
H6 8.68 d 4.7
CHs 2.72 S -
2-
Pyridinecarboxyli
S H3 8.32 d 7.8
c acid (Picolinic
acid)[3]
H4 8.04 td 7.7,1.6
H5 7.76 m -
H6 8.83 d 4.7
COOH 7.31 S -

Note: The spectrum for 2-acetylpyridine was recorded in CDCls, and for 2-pyridinecarboxylic
acid in CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Characteristic Infrared Absorption Bands for 2-Acetyl-3-pyridinecarboxylic Acid
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Expected Wavenumber

Functional Group Vibration
(cm™)
O-H (Carboxylic acid) Stretching 3300-2500 (broad)
C-H (Aromatic) Stretching 3100-3000
C-H (Methyl) Stretching 2970-2850
C=0 (Ketone) Stretching ~1700
C=0 (Carboxylic acid) Stretching ~1710
C=N, C=C (Pyridine ring) Stretching 1600-1450
C-O (Carboxylic acid) Stretching 1320-1210
O-H (Carboxylic acid) Bending 1440-1395 and 950-910

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. The electron ionization (El) mass spectrum of 2-acetyl-3-pyridinecarboxylic acid is

expected to show a molecular ion peak (M*) at m/z 165.

Table 4: Expected Mass Spectrometry Fragmentation for 2-Acetyl-3-pyridinecarboxylic Acid

m/z Fragment lon Fragment Lost
165 [CsH7NO3]* M+

150 [C7HaNOs]* *CHs

122 [C7HaNOJ* «COOH

105 [CeHsN]* CHs and CO2
78 [CsHaN]*

Experimental Protocols
NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e 1H NMR Spectroscopy:
o Spectrometer: 300 MHz or higher.
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: 0-12 ppm.
o Number of Scans: 16-64, depending on the sample concentration.
o Relaxation Delay: 1-2 s.
e 13C NMR Spectroscopy:

o Spectrometer: 75 MHz or higher.

[e]

Pulse Sequence: Proton-decoupled single-pulse experiment.

o

Spectral Width: 0-220 ppm.

[¢]

Number of Scans: 1024 or more, depending on the sample concentration.

o

Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the
ATR crystal and apply pressure.

o KBr Pellet: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder. Grind
the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

o Data Acquisition: Record the spectrum typically from 4000 to 400 cm~1.

Mass Spectrometry
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o Technique: Electron lonization (El) Mass Spectrometry coupled with Gas Chromatography
(GC-MS).

» Sample Introduction: Inject a dilute solution of the sample in a volatile organic solvent (e.g.,
methanol, dichloromethane) into the GC.

« lonization Energy: 70 eV.
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
o Detection Range: m/z 40-500.

Synthetic Workflow

A plausible synthetic route to 2-acetyl-3-pyridinecarboxylic acid can be envisioned starting from
commercially available 2,3-pyridinedicarboxylic anhydride. This proposed workflow is illustrated
below.

2,3-Pyridinedicarboxylic
anhydride

1. (COCI)2, DMF (cat)
2. MeNH(OMe)-HCI, Pyridine

2-Acetyl-3-pyridinecarboxylic
acid

1. MeMgBr, THF
2. H:0*

Click to download full resolution via product page

Caption: Proposed synthesis of 2-acetyl-3-pyridinecarboxylic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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